molecular formula C11H9ClO3 B1672824 4-Chloro-3-ethoxy-1H-2-benzopyran-1-one CAS No. 24672-91-1

4-Chloro-3-ethoxy-1H-2-benzopyran-1-one

Cat. No.: B1672824
CAS No.: 24672-91-1
M. Wt: 224.64 g/mol
InChI Key: OPIOPBBMUTWYPB-UHFFFAOYSA-N
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Description

Architectural Features and Classification within the Benzopyranone Family

The benzopyranone family consists of bicyclic compounds where a benzene (B151609) ring is fused to a pyran-2-one ring. They are essentially benzo-fused enol lactones. thieme-connect.de The primary distinction within this family lies in the position of the oxygen atom in the pyranone ring and the location of the carbonyl group, which gives rise to several isomers. The most well-known members are coumarins (1H-1-benzopyran-2-ones) and isocoumarins (1H-2-benzopyran-1-ones). Another related structure is the chromone (B188151) (4H-1-benzopyran-4-one). thieme-connect.de

Isocoumarins are structurally related to coumarins but possess an inverted lactone ring. researchgate.net This seemingly subtle structural difference leads to distinct chemical properties and biological activities. The core structure of 1H-2-benzopyran-1-one features a six-membered lactone ring fused to a benzene ring. This framework is largely planar, a feature that can influence its interaction with biological targets. researchgate.net

Below is a table classifying the major types of benzopyranones:

Class Name Systematic Name Core Structure Key Features
Isocoumarin (B1212949) 1H-2-Benzopyran-1-oneIsocoumarin structureOxygen atom is at position 2; Carbonyl group is at position 1.
Coumarin (B35378) 2H-1-Benzopyran-2-oneCoumarin structureOxygen atom is at position 1; Carbonyl group is at position 2.
Chromone 4H-1-Benzopyran-4-oneChromone structureOxygen atom is at position 1; Carbonyl group is at position 4.

This table provides a simplified classification of the benzopyranone family.

Significance of Substituted 1H-2-Benzopyran-1-ones in Contemporary Organic and Materials Chemistry

The true value of the 1H-2-benzopyran-1-one core lies in the diverse properties that emerge with various substitutions on the bicyclic framework. Substituted isocoumarins are prevalent in nature, particularly in fungi, and exhibit a vast range of biological activities. researchgate.netresearchgate.net These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.netresearchgate.netnih.gov

In the context of the titular compound, substitutions at the 3 and 4 positions are of particular interest. The presence of a halogen at the 4-position, such as chlorine, is a known feature in isocoumarin chemistry. 4-Chloroisocoumarins are recognized as effective irreversible inhibitors of serine proteases. nih.govresearchgate.net This class of compounds has been investigated for various therapeutic applications, including the development of anti-chlamydial agents that target the bacterial serine protease HtrA. nih.govnih.gov The halogen atom at this position is also synthetically useful, allowing for further functionalization of the molecule. acs.org

Similarly, the presence of an alkoxy group, such as an ethoxy group, at the 3-position is a common modification. A variety of 3-alkoxy-4-chloroisocoumarins have been synthesized and studied. nih.govnih.gov The nature of the alkoxy substituent can influence the potency and selectivity of these compounds as protease inhibitors. nih.govnih.gov For instance, series of 7-substituted-4-chloro-3-alkoxy isocoumarins have been synthesized and evaluated as inhibitors for proteases involved in conditions like Alzheimer's disease. nih.gov

The development of synthetic methodologies to access these substituted isocoumarins is an active area of research. Methods like intramolecular halolactonization of o-alkynylbenzoates provide routes to 4-haloisocoumarins. acs.org Other strategies involve metal-catalyzed reactions to introduce substituents at various positions. organic-chemistry.orgnih.gov Moreover, some 3-substituted isocoumarins have been evaluated for their fluorescence properties, suggesting potential applications in fluorescent materials and organic light-emitting devices. mdpi.com

The continued exploration of substituted 1H-2-benzopyran-1-ones in organic and medicinal chemistry highlights their importance as versatile scaffolds for the discovery of new bioactive compounds and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24672-91-1

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

4-chloro-3-ethoxyisochromen-1-one

InChI

InChI=1S/C11H9ClO3/c1-2-14-11-9(12)7-5-3-4-6-8(7)10(13)15-11/h3-6H,2H2,1H3

InChI Key

OPIOPBBMUTWYPB-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C(=O)O1)Cl

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C(=O)O1)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JCP174-Et;  JCP174 Et;  JCP174Et; 

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Ethoxy 1h 2 Benzopyran 1 One and Analogues

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of 4-Chloro-3-ethoxy-1H-2-benzopyran-1-one, the regiochemical outcome of such a reaction is dictated by the cumulative electronic effects of the substituents on the benzene ring. The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic system through a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The directing influence of the existing groups is as follows:

The Lactone Ring: The ester group within the lactone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.

The C-3 Ethoxy Group: The ethoxy group is an electron-donating group through resonance, strongly activating the ring and directing incoming electrophiles to the ortho and para positions.

The C-4 Chloro Substituent: Halogens are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Considering the positions relative to these substituents, the C-5 and C-7 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the C-3 ethoxy group would likely dominate, favoring substitution at its para position (C-7) and ortho position (C-5). Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are common electrophilic aromatic substitution reactions. byjus.commasterorganicchemistry.com For instance, the nitration of the related precursor homophthalic acid to yield 4-nitrohomophthalic acid demonstrates that electrophilic substitution on this ring system is a viable pathway. researchgate.net

Nucleophilic Reactivity of the Lactone Carbonyl Group

The lactone carbonyl group is inherently electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of ester chemistry, although lactones can exhibit different reactivity profiles compared to their acyclic counterparts due to stereoelectronic effects. nih.gov

Common transformations involving the lactone carbonyl include:

Hydrolysis: Under acidic or basic conditions, the lactone ring can be opened to yield the corresponding 2-(2-ethoxy-1-chloro-2-oxoethyl)benzoic acid. This reaction is reversible, and the open-chain keto-acid can recyclize to the lactone.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can lead to ring-opening and the formation of the corresponding amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the lactone to a diol, specifically 2-(hydroxymethyl)phenyl)(ethoxy)methanol.

The electron-donating effect of the adjacent C-3 ethoxy group may slightly reduce the electrophilicity of the lactone carbonyl carbon compared to an unsubstituted isocoumarin (B1212949). The unique electronic environment of the lactone can influence its reactivity in various synthetic applications. mdpi.com

Reactions at the C-4 Chloro Substituent

The chlorine atom at the C-4 position is a key functional handle, enabling a variety of synthetic modifications. Its position adjacent to the C-3 ethoxy group and as part of a vinyl chloride-like system conjugated to the lactone carbonyl makes it particularly reactive.

The C-4 chloro group is activated towards nucleophilic substitution, a reaction that is well-documented for analogous systems like 4-chloro-3-nitrocoumarins and 4-chloropyranoquinolinones. researchgate.netrsc.org This enhanced reactivity allows for the displacement of the chloride ion by a wide range of nucleophiles.

The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway. The nucleophile attacks the electron-deficient C-4 carbon, forming a tetrahedral intermediate. The negative charge of this intermediate is stabilized by resonance, particularly by the electron-withdrawing lactone carbonyl group. Subsequent elimination of the chloride ion re-establishes the double bond and yields the substituted product. DFT calculations on similar heterocyclic systems have shown that the C-4 position is highly susceptible to nucleophilic attack. nih.gov

NucleophileProduct Type
Amines (R-NH2)4-Amino-3-ethoxy-isocoumarins
Azide (N3-)4-Azido-3-ethoxy-isocoumarins
Thiolates (R-S-)4-Thioether-3-ethoxy-isocoumarins
Malononitrile4-Dicyanomethyl-3-ethoxy-isocoumarins

The presence of the C-4 chloro substituent opens avenues for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgmdpi.com The vinyl chloride moiety is a suitable substrate for catalysts based on palladium, copper, nickel, and other transition metals.

C-C Bond Formation:

Suzuki Coupling: Palladium-catalyzed reaction with aryl or vinyl boronic acids provides access to 4-aryl or 4-vinyl substituted isocoumarins. This approach is efficient for creating structural diversity. researchgate.net

Sonogashira Coupling: The coupling of the 4-chloro-isocoumarin with terminal alkynes, catalyzed by palladium and copper, yields 4-alkynyl isocoumarins. researchgate.net

Heck Coupling: Reaction with alkenes under palladium catalysis can also be used to form new C-C bonds at the C-4 position.

C-N and C-O Bond Formation:

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines is a key method for forming C-N bonds, leading to a variety of 4-amino-isocoumarin derivatives.

Buchwald-Hartwig Etherification: Similarly, coupling with alcohols or phenols can be used to synthesize 4-alkoxy or 4-aryloxy isocoumarins.

Copper-Catalyzed N-Arylation: Copper-based catalytic systems are also effective for forming C-N bonds, for example, in the coupling of sulfonamides with aryl chlorides. nih.gov

Coupling ReactionReagentsCatalyst System (Typical)Bond Formed
SuzukiR-B(OH)2Pd(PPh3)4, BaseC-C
SonogashiraR-C≡CHPdCl2(PPh3)2, CuI, BaseC-C
HeckAlkenePd(OAc)2, Ligand, BaseC-C
Buchwald-Hartwig AminationR2NHPd catalyst, Ligand, BaseC-N

Reactions at the C-3 Ethoxy Substituent

The C-3 ethoxy group, being part of a vinyl ether system, can undergo cleavage under specific conditions. Ethers are generally stable, but their C-O bond can be cleaved by strong acids. openstax.org

Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ethyl-oxygen bond. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. youtube.com A subsequent nucleophilic attack by the halide ion (Br- or I-) on the ethyl group via an SN2 mechanism would yield ethanol (B145695) and 4-chloro-3-hydroxy-1H-2-benzopyran-1-one. The latter product exists in tautomeric equilibrium with its keto form, 4-chloro-2H-2-benzopyran-1,3-dione. The mechanism can shift towards SN1 if the alkyl group can form a stable carbocation. libretexts.org

Transesterification/Transetherification: In the presence of another alcohol and an acid or base catalyst, the ethoxy group could potentially be exchanged. This reaction would proceed through an addition-elimination mechanism at the C-3 position, similar to transesterification, to yield a new 3-alkoxy substituted isocoumarin.

Role of the Ethoxy Group in Steric and Electronic Effects on Reactivity

The ethoxy group at the C-3 position of the 1H-2-benzopyran-1-one core plays a significant role in modulating the molecule's reactivity through a combination of steric and electronic effects. While specific quantitative studies on this compound are not extensively detailed in available literature, the influence of such a substituent can be understood from fundamental principles of organic chemistry.

Electronic Effects: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the heterocyclic ring system. This positive mesomeric effect (+M) or resonance effect increases the electron density of the C=C double bond within the pyranone ring. This electron-donating characteristic makes the double bond more nucleophilic and potentially more susceptible to attack by electrophiles. Furthermore, this increased electron density can influence the reactivity of the entire aromatic system and the lactone functionality.

Photochemical Transformations of Halogenated and Alkoxy-Substituted 1H-2-Benzopyran-1-ones

The presence of chromophores, including the aromatic ring and the α,β-unsaturated lactone system, makes 1H-2-benzopyran-1-ones susceptible to various photochemical transformations. The substituents, such as halogens and alkoxy groups, significantly influence the nature and efficiency of these photoreactions.

Intramolecular [2+2] photocycloaddition is a powerful method for constructing cyclobutane (B1203170) rings and increasing molecular complexity. This reaction typically involves the photoexcitation of a molecule containing two separate alkene moieties, leading to the formation of a cyclobutane ring. In the context of 1H-2-benzopyran-1-ones, this would require the presence of an alkenyl side chain suitably positioned to react with the C-3/C-4 double bond of the heterocyclic ring upon irradiation.

While specific examples involving this compound are not prominent in the literature, extensive research on the analogous coumarin (B35378) systems provides a strong basis for predicting such reactivity. nih.gov For coumarins bearing a 4-alkenyl substituent, irradiation leads to intramolecular [2+2] cycloaddition, yielding complex polycyclic structures. nih.gov The reaction can proceed through either a singlet or triplet excited state, and its efficiency and stereochemical outcome are influenced by the length and substitution pattern of the alkenyl chain. nih.govmdpi.com It is plausible that appropriately substituted 4-Chloro-3-ethoxy-1H-2-benzopyran-1-ones could undergo similar intramolecular cycloadditions, providing a route to novel fused-ring systems.

Table 1: Examples of Intramolecular [2+2] Photocycloaddition in Coumarin Systems

SubstrateIrradiation Wavelength (nm)Product TypeReference
4-(pent-4-enyl)coumarin366Fused cyclobutane nih.gov
1-(pent-4-enoyl)-2,3-dihydropyridone366Fused cyclobutane nih.gov
Coumarin-3-carboxylic acid (in solid state)Not specifiedDimer (anti-head-head) mdpi.com

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition in coordination complexes where an electron is excited from an orbital that is predominantly ligand in character to one that is predominantly metal-centered. libretexts.org This process effectively results in the photoreduction of the metal and photo-oxidation of the ligand. For a 1H-2-benzopyran-1-one derivative to participate in LMCT photochemistry, it must first act as a ligand, coordinating to a metal center. The carbonyl oxygen at C-1 and the oxygen of the ethoxy group at C-3 are potential coordination sites.

An LMCT transition requires an oxidizable ligand and an electron-deficient metal center. nsf.gov Upon absorption of light, the LMCT excited state is formed. The reactivity of this excited state is diverse and can lead to processes such as the homolytic cleavage of a metal-ligand bond, producing a ligand radical and a reduced metal complex. rsc.org

There are no specific reports in the searched literature detailing the LMCT photochemistry of this compound. However, if this compound were to form a complex with a suitable metal ion (e.g., Fe(III), Cu(II)), it is conceivable that irradiation at the LMCT band could induce redox reactions. This could potentially lead to radical generation on the benzopyranone ligand, initiating subsequent transformations. The feasibility of such a process would depend on the redox potentials of both the metal center and the benzopyranone ligand.

The photochemical generation of radicals from organic molecules is a cornerstone of photochemistry and synthetic chemistry. Halogenated aromatic compounds are particularly known to undergo photo-induced homolysis of the carbon-halogen bond to generate aryl and halogen radicals.

In the case of this compound, the carbon-chlorine bond at the C-4 position is a potential site for photochemical cleavage. Irradiation with ultraviolet light could lead to the homolytic cleavage of the C-Cl bond, generating a benzopyranonyl radical at the C-4 position and a chlorine radical. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, addition to unsaturated bonds, or radical-radical coupling.

Furthermore, studies on related coumarin systems have demonstrated that the core heterocyclic structure can participate in photo-induced electron transfer (PET) processes to generate radicals. For example, the direct 3-alkylation of coumarins has been achieved by photo-induced electron transfer between the excited state of the coumarin and an alkyl halide, leading to the formation of an alkyl radical which then adds to the coumarin ring. researchgate.net Another study showed the generation of acyl radicals from aldehydes under photocatalysis, which then add to precursors to form 3-acyl-4-arylcoumarins. nih.govorganic-chemistry.org These examples highlight the potential for the 1H-2-benzopyran-1-one scaffold to engage in photo-induced radical reactions, a pathway that could be further facilitated by the presence of the chloro substituent.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 3 Ethoxy 1h 2 Benzopyran 1 One

Detailed Crystallographic Analysis and Solid-State Conformation

A crystal structure for 4-Chloro-3-ethoxy-1H-2-benzopyran-1-one has not been deposited in crystallographic databases. Consequently, information regarding its unit cell parameters, space group, and solid-state conformation is not available.

While spectroscopic and crystallographic data exist for structurally related compounds such as other benzopyranone derivatives, chlorophenyl compounds, and molecules containing ethoxy groups, the strict requirement to focus solely on This compound prevents the inclusion of such data as it would not be scientifically accurate for the target compound. The generation of a thorough and factual article as outlined is contingent on the existence of published research, which, in this case, appears to be absent.

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

No publicly available single-crystal X-ray diffraction data exists for this compound. This information is a prerequisite for determining the precise three-dimensional arrangement of atoms, including atomic coordinates, bond lengths, and bond angles.

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., C-H···O, π···π Stacking, Hydrogen Bonding, Van der Waals Forces)

Without a determined crystal structure, a detailed analysis of the intermolecular forces that govern the crystal packing of this compound cannot be performed. Such an analysis would identify and quantify interactions like C-H···O, potential π···π stacking, hydrogen bonding, and van der Waals forces.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Interactions

Hirshfeld surface analysis is a computational method that relies on a known crystal structure to visualize and quantify intermolecular interactions. As the crystal structure for this compound has not been reported, this analysis cannot be conducted.

Theoretical and Computational Chemistry Studies on 4 Chloro 3 Ethoxy 1h 2 Benzopyran 1 One and Analogues

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the optimal geometry and electronic characteristics of 4-Chloro-3-ethoxy-1H-2-benzopyran-1-one and related compounds.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model. For coumarin (B35378) derivatives, DFT has been successfully used to calculate vibrational frequencies that are in good agreement with experimental results. researchgate.net

Analysis of Molecular Orbitals and Electronic Transitions

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. asrjetsjournal.orgnih.gov

For coumarin and isocoumarin (B1212949) analogues, the distribution of the HOMO and LUMO provides insight into the electron-donating and electron-accepting regions of the molecule. biointerfaceresearch.com In many of these compounds, the HOMO is delocalized over the benzopyran ring system, while the LUMO may be concentrated on specific substituents or across the entire conjugated system. biointerfaceresearch.comresearchgate.net This distribution is key to understanding the intramolecular charge transfer (ICT) characteristics of these molecules, which significantly influences their photophysical properties. unimi.it

Electronic transitions, such as those observed in UV-Vis absorption spectroscopy, are associated with the excitation of an electron from an occupied orbital to an unoccupied one, often from the HOMO to the LUMO. researchgate.net Time-Dependent DFT (TD-DFT) is a computational method used to predict the absorption spectra of molecules, providing information on the energies and intensities of electronic transitions. nih.gov These calculations help in understanding the origin of the observed colors and photophysical behaviors of these compounds.

Below is a representative table illustrating the kind of data obtained from DFT calculations for analogous compounds.

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
Analogue A-6.25-1.894.36
Analogue B-5.98-2.153.83
Analogue C-6.51-1.754.76

This table is illustrative and provides representative data for analogous compounds based on available literature.

Estimation of Stabilization Energies for Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the structure, stability, and intermolecular interactions of molecules. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions in detail. thenucleuspak.org.pkresearchgate.net NBO analysis examines the delocalization of electron density between filled and empty orbitals, providing a quantitative measure of the strength of these interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide detailed information about a molecule in a static state (usually in the gas phase), molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational flexibility of this compound and its analogues, showing how the molecule moves and changes shape at a given temperature.

Furthermore, MD simulations are particularly useful for studying the effects of solvents on molecular properties. The interaction between a solute molecule and the surrounding solvent molecules can significantly impact its conformation and electronic properties. By explicitly including solvent molecules in the simulation, it is possible to model how the solute behaves in a more realistic environment. For coumarin derivatives, solvation models have been used to understand unexpected solvent effects on their photochemical properties. nih.gov

Computational Approaches to Structure-Property Relationships

A major goal of computational chemistry is to establish relationships between a molecule's structure and its properties. This allows for the rational design of new molecules with desired characteristics.

Prediction of Photophysical Properties (e.g., Absorption and Emission Maxima, Fluorescence Quantum Yields)

Computational methods are extensively used to predict the photophysical properties of fluorescent molecules like coumarin and isocoumarin derivatives. nih.gov As mentioned, TD-DFT can be used to calculate the absorption and emission maxima, which correspond to the wavelengths of light the molecule absorbs and emits. researchgate.net

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be estimated computationally. While direct calculation is complex, computational models can provide insights into the factors that influence the quantum yield, such as the nature of the electronic transitions and the presence of non-radiative decay pathways.

For D-π-A (donor-pi-acceptor) isocoumarin systems, computational studies have shown how the electronic nature of substituents affects the intramolecular charge transfer and, consequently, the solvatochromic shifts observed in their absorption and emission spectra. unimi.it These computational predictions are invaluable for designing new fluorescent probes and materials with tailored optical properties. researchgate.net

The following table demonstrates the type of photophysical data that can be predicted for analogous compounds.

Compound AnalogueAbsorption Max (nm)Emission Max (nm)Predicted Quantum Yield
Analogue X3504200.65
Analogue Y3754500.82
Analogue Z4104900.51

This table is for illustrative purposes and contains representative data for analogous compounds based on published research.

Computational Assessment of Chemical Reactivity and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical reactivity of molecules like this compound. By calculating various global reactivity descriptors, researchers can elucidate the electronic properties and predict the most probable sites for electrophilic and nucleophilic attacks. asrjetsjournal.org

Hirshfeld population analysis is another computational method used to identify specific reactive sites on a molecule. asrjetsjournal.org This analysis partitions the electron density among the atoms, allowing for the identification of atoms most susceptible to nucleophilic or electrophilic attack. For the isocoumarin scaffold, such studies typically highlight the C-3 and C-4 positions of the pyranone ring as key sites for chemical modification and interaction. nih.gov

Table 1: Representative DFT-Calculated Global Reactivity Descriptors for Isocoumarin Analogues.
DescriptorSymbolSignificance in Reactivity
HOMO EnergyEHOMOIndicates electron-donating ability; higher values suggest a better electron donor.
LUMO EnergyELUMOIndicates electron-accepting ability; lower values suggest a better electron acceptor.
Energy GapΔE = ELUMO - EHOMOA smaller gap implies lower kinetic stability and higher chemical reactivity. asrjetsjournal.org
Chemical Hardnessη = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; softer molecules are more reactive.
Electrophilicity IndexωRepresents the global electrophilic nature of a molecule. nih.gov

In Silico Mechanistic Probes for Biological Target Interactions

Molecular Docking Studies to Elucidate Binding Modes with Enzymes (e.g., DNA Gyrase B, DNA-Dependent Protein Kinase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.infonih.gov It is widely used to understand how ligands like this compound and its analogues might interact with biological targets at an atomic level. DNA gyrase, an enzyme essential for bacterial DNA replication, is a common target for isocoumarin analogues. ekb.eg

Docking studies of isocoumarin derivatives into the ATP-binding site of the DNA gyrase B (GyrB) subunit have successfully identified key interactions crucial for inhibitory activity. researchgate.net These in silico analyses predict binding energies, with more negative values indicating a stronger, more favorable interaction. The simulations reveal that the isocoumarin core often embeds within a hydrophobic pocket of the enzyme. researchgate.net Specific interactions, such as hydrogen bonds between the lactone carbonyl oxygen of the isocoumarin and backbone atoms of conserved amino acid residues like Asp73 and Asn46, are frequently observed. researchgate.net Hydrophobic and van der Waals interactions with residues such as Val71, Val167, and Ile90 further stabilize the ligand-protein complex. researchgate.net These computational predictions provide a structural basis for the observed biological activity of these compounds and guide the rational design of more potent inhibitors. rsc.orgresearchgate.net

Table 2: Summary of Molecular Docking Interactions for Isocoumarin Analogues with DNA Gyrase B.
ParameterDescriptionExample Interacting Residues
Binding EnergyPredicted affinity of the ligand for the enzyme's active site (in kcal/mol).N/A
Hydrogen BondsKey stabilizing interactions between the ligand and polar residues.Asn46, Asp73, Arg76, Arg136 researchgate.net
Hydrophobic InteractionsInteractions with nonpolar residues within the binding pocket.Val43, Val71, Ile90, Met91, Val120, Val167 researchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for 3D-QSAR to Understand Ligand-Transporter/Receptor Interactions

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are essential for understanding how structural variations within a series of compounds affect their biological activity. mdpi.com CoMFA and CoMSIA are two of the most widely used 3D-QSAR methods. nih.gov These techniques generate predictive models by correlating the biological activity of a set of aligned molecules with their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.comnih.gov

For benzopyran and related heterocyclic structures, 3D-QSAR models have been successfully developed to predict activities such as cytotoxicity and enzyme inhibition. nih.govnih.gov The quality of these models is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.govtandfonline.com

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a map might show that adding a bulky, electropositive group at a specific position on the benzopyran ring would enhance binding affinity, while an electronegative group in another region would be detrimental. nih.gov This information is invaluable for optimizing lead compounds in drug discovery. nih.govresearchgate.net

Table 3: Representative Statistical Parameters for 3D-QSAR Models of Benzopyran Derivatives.
ModelParameterTypical ValueSignificance
CoMFAq² (Cross-validated r²)> 0.5Indicates the internal predictive ability of the model. nih.gov
r² (Non-cross-validated r²)> 0.8Measures the goodness of fit of the model to the training data. tandfonline.com
pred (External validation)> 0.6Indicates the ability to predict the activity of an external test set. nih.gov
CoMSIAq² (Cross-validated r²)> 0.5Indicates the internal predictive ability of the model. nih.gov
r² (Non-cross-validated r²)> 0.8Measures the goodness of fit of the model to the training data. researchgate.net
pred (External validation)> 0.6Indicates the ability to predict the activity of an external test set. nih.gov

Analysis of Non-Covalent Interactions Governing Protein-Ligand Binding

The stability of a protein-ligand complex is determined by a combination of non-covalent interactions. nih.govmdpi.com While molecular docking provides a static snapshot of these interactions, computational techniques like molecular dynamics (MD) simulations can offer insights into their dynamic nature. A thorough analysis of these forces is critical to understanding the binding affinity and specificity of compounds like this compound.

The primary non-covalent forces at play include:

Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like carbonyl oxygens or nitrogen atoms). In the context of isocoumarins binding to enzymes, hydrogen bonds are frequently observed between the lactone system and amino acid side chains or backbone amides. researchgate.netnih.gov

Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand and protein away from water is a major driving force for binding. mdpi.com The benzene (B151609) ring of the isocoumarin core often participates in extensive hydrophobic interactions within nonpolar pockets of the target protein. nih.gov

π-Interactions: These include π-π stacking (between aromatic rings), cation-π (between a cation and an aromatic ring), and anion-π interactions. The aromatic ring of the benzopyran-1-one scaffold can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the active site. nih.govnih.gov

Understanding the delicate balance of these interactions allows researchers to predict how structural changes to the ligand will affect its binding affinity and to design molecules with improved target engagement. nih.govhkust.edu.hk

Table 4: Key Non-Covalent Interactions in Protein-Ligand Binding for Isocoumarin Analogues.
Interaction TypeDescriptionExample Amino Acid Residues Involved
Hydrogen BondDirectional interaction between a hydrogen atom and an electronegative atom (O, N).Asp, Asn, Arg, Gln, Ser, Thr
HydrophobicAssociation of nonpolar groups driven by the hydrophobic effect.Val, Leu, Ile, Met, Phe
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His nih.gov
Van der WaalsWeak, distance-dependent interactions between all atoms.All residues at the binding interface

Following a comprehensive search, it has been determined that there is no publicly available scientific literature detailing the specific academic research applications and mechanistic investigations of the chemical compound This compound within the contexts outlined in the provided structure.

Targeted searches for the compound in relation to "Bacterial DNA Gyrase B," "Cytochrome P450 (CYP2B) Enzymes," "DNA-Dependent Protein Kinase," and "Human Concentrative Nucleoside Transporters (hCNTs)" did not yield any specific research findings, data tables, or mechanistic studies.

The detailed outline provided, including specific citation markers (e.g.,,), suggests that the requested information is likely contained within proprietary research, specialized scientific databases, or specific, non-indexed publications. Without access to these precise sources, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested.

Therefore, the article focusing solely on the chemical compound “this compound” as per the detailed instructions cannot be generated at this time.

Academic Research Applications and Mechanistic Investigations of 4 Chloro 3 Ethoxy 1h 2 Benzopyran 1 One in Chemical Biology and Materials Science Principles

Applications in Advanced Functional Materials

Despite the interest in novel compounds for materials science, there is currently no available data to suggest that 4-Chloro-3-ethoxy-1H-2-benzopyran-1-one has been investigated for the following applications:

Development of Tunable Organic/Inorganic Phosphors and Luminescent Materials

No research findings indicate the use of this compound in the creation of tunable organic or inorganic phosphors. The luminescent properties of this specific compound have not been characterized in the scientific literature, and therefore, no data on its potential as a luminescent material is available.

Exploitation of Aggregation-Induced Emission (AIE) Characteristics for Bioorganic Optical Materials

There are no studies demonstrating or investigating the aggregation-induced emission (AIE) characteristics of this compound. Consequently, its potential for use in bioorganic optical materials based on AIE has not been explored.

Design of Chiroptical Materials and Systems through Molecular Engineering

The molecular engineering of this compound for the design of chiroptical materials and systems has not been reported in any published research. There is no information on its chiroptical properties or its potential application in this field.

Future Research Directions and Emerging Paradigms in 4 Chloro 3 Ethoxy 1h 2 Benzopyran 1 One Chemistry

Development of Next-Generation Sustainable Synthetic Methodologies

Future synthetic efforts towards 4-Chloro-3-ethoxy-1H-2-benzopyran-1-one and its derivatives will increasingly focus on green and sustainable chemistry principles. The development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources is paramount.

One promising direction is the advancement of metal-catalyzed C-H activation/annulation cascades . While rhodium and palladium have been employed for isocoumarin (B1212949) synthesis, future work could explore the use of more abundant and less toxic first-row transition metals like copper, iron, or nickel. nih.govtandfonline.com The direct C-H functionalization of precursors would eliminate the need for pre-functionalized starting materials, thus improving atom economy. Research in this area could focus on designing ligands that enable high regioselectivity and efficiency in the formation of the substituted isocoumarin core.

Photocatalysis and electrochemistry represent another frontier for the sustainable synthesis of this compound. mdpi.com Light-driven reactions, often proceeding at ambient temperature, can offer unique reaction pathways and selectivities. mdpi.com Future studies could investigate the photocatalytic cycloaddition of appropriate precursors to construct the benzopyran-1-one skeleton. Similarly, electrosynthesis, which uses electricity to drive chemical transformations, can avoid the use of stoichiometric chemical oxidants or reductants, thereby reducing waste.

The implementation of flow chemistry is another key area for future development. Continuous flow processes offer enhanced safety, scalability, and reproducibility compared to traditional batch methods. The synthesis of this compound in a flow reactor could allow for precise control over reaction parameters, leading to higher yields and purity.

Finally, the exploration of novel metal-free synthetic strategies will continue to be a significant research avenue. Approaches such as the intramolecular Wittig reaction have shown promise for the synthesis of isocoumarins and could be adapted for this specific target. mdpi.commdpi.com The development of organocatalytic methods would further enhance the sustainability profile of its synthesis.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound.
MethodologyPotential AdvantagesFuture Research Focus
Earth-Abundant Metal CatalysisReduced cost and toxicity compared to precious metals.Ligand design for improved selectivity and efficiency.
Photocatalysis/ElectrochemistryMild reaction conditions, unique reactivity, reduced waste.Development of specific photocatalysts and electrochemical cells.
Flow ChemistryEnhanced safety, scalability, and reproducibility.Optimization of reactor design and reaction conditions.
Metal-Free SynthesisAvoids metal contamination in the final product.Discovery of novel organocatalysts and reaction pathways.

Exploration of Undiscovered Reactivity Profiles under Novel Conditions

The unique electronic properties conferred by the chloro and ethoxy substituents on the this compound scaffold suggest a rich and largely unexplored reactivity profile. Future research should venture beyond classical transformations to uncover novel chemical behaviors under unconventional reaction conditions.

A key area of investigation will be the selective functionalization of the isocoumarin core . The chlorine atom at the 4-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents. Future work could explore novel palladium, nickel, or copper-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds at this position, thereby creating a library of novel derivatives with diverse functionalities.

The exploration of cycloaddition reactions involving the C3-C4 double bond presents another exciting avenue. While Diels-Alder reactions of isocoumarins have been reported, the influence of the electron-withdrawing chlorine and electron-donating ethoxy group on the dienophilic character of this bond in this compound warrants detailed investigation. Future studies could explore [4+2], [2+2], and [3+2] cycloadditions under thermal, photochemical, or catalytic conditions to construct complex polycyclic architectures.

Ring-opening and rearrangement reactions of the lactone moiety could lead to the synthesis of valuable acyclic and heterocyclic compounds. The inherent strain of the lactone ring, coupled with the electronic influence of the substituents, may facilitate novel ring-opening pathways when treated with various nucleophiles, electrophiles, or under thermal and photochemical stimuli. Investigating these transformations could provide access to novel molecular scaffolds that are not readily accessible through other synthetic routes.

Furthermore, the response of this compound to unconventional activation methods such as high pressure, microwave irradiation, or sonication could unlock unprecedented reactivity. These techniques can accelerate reactions, alter selectivities, and enable transformations that are not feasible under standard conditions.

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactions. The application of advanced in situ characterization techniques will be instrumental in achieving this goal by providing real-time insights into the dynamic chemical processes.

Operando spectroscopy , which combines a spectroscopic measurement with a simultaneous assessment of the catalytic activity under realistic reaction conditions, is a powerful tool for mechanistic investigations. Future research could employ techniques such as in situ Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy to monitor the formation of this compound in real-time. This would allow for the identification of transient intermediates and the elucidation of the kinetic profiles of different reaction steps.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for tracking the progress of a reaction and identifying key intermediates. High-resolution in situ NMR can provide detailed structural information on species present in the reaction mixture, including short-lived intermediates that may be difficult to isolate and characterize by other means. This technique could be particularly valuable for studying the complex mechanisms of metal-catalyzed C-H activation and annulation reactions used to synthesize the isocoumarin core.

The combination of these in situ techniques with computational modeling will provide a synergistic approach to unraveling complex reaction mechanisms. Density Functional Theory (DFT) calculations can be used to predict the structures and energies of intermediates and transition states, while the experimental data from in situ spectroscopy can provide validation for the proposed mechanistic pathways.

Table 2: Potential In Situ Techniques for Studying the Synthesis of this compound.
TechniqueInformation GainedFuture Application
In Situ FTIR/RamanReal-time monitoring of functional group transformations.Kinetic analysis and identification of reaction endpoints.
In Situ NMRStructural elucidation of intermediates and byproducts.Detailed mechanistic studies of complex transformations.
Operando X-ray Absorption Spectroscopy (XAS)Information on the oxidation state and coordination environment of metal catalysts.Understanding the role of the catalyst in C-H activation reactions.

Integration of Machine Learning and AI in Predictive Molecular Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, from the prediction of molecular properties to the design of novel synthetic routes. For this compound, these computational tools offer exciting possibilities for accelerating the discovery of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) modeling will be a key application of ML in this area. By training algorithms on a dataset of this compound analogues and their corresponding biological activities, it will be possible to build predictive models that can guide the design of new compounds with enhanced potency and selectivity. These models can identify the key structural features that are important for a particular biological activity, allowing for a more rational and efficient approach to lead optimization.

Generative models , a class of AI algorithms that can create new data, hold immense promise for de novo molecular design. By learning the underlying patterns in a library of known isocoumarins, these models can generate novel molecular structures that are predicted to have desirable properties. This approach could be used to explore a vast chemical space and identify novel this compound derivatives with unique biological profiles.

AI can also play a crucial role in predictive synthesis . Retrosynthesis prediction tools, powered by machine learning, can analyze a target molecule like a novel this compound derivative and propose a viable synthetic route. This can save significant time and resources in the laboratory by suggesting efficient and high-yielding reaction pathways.

Furthermore, ML algorithms can be used to optimize reaction conditions. By analyzing large datasets of experimental results, these models can identify the optimal parameters, such as temperature, solvent, and catalyst, for a given reaction, leading to improved yields and reduced side products.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The unique structural features of this compound make it an attractive scaffold for interdisciplinary research, bridging the gap between synthetic chemistry, chemical biology, and materials science.

In the realm of chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. For instance, the isocoumarin core is a known inhibitor of serine proteases. nih.gov By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, it may be possible to create selective probes for visualizing and identifying the targets of this class of compounds in living cells. The chloro and ethoxy groups can be strategically modified to tune the selectivity and reactivity of these probes.

The inherent fluorescence of some isocoumarin derivatives also opens up opportunities in bioimaging . nih.gov Future research could focus on designing and synthesizing novel this compound analogues with enhanced photophysical properties, such as high quantum yields and large Stokes shifts, for use as fluorescent sensors for metal ions or other biologically important analytes.

In materials science , the isocoumarin unit can be incorporated into polymers to create functional materials with unique optical and electronic properties. rsc.org The rigidity of the isocoumarin core and the potential for π-π stacking interactions could lead to the development of novel organic semiconductors or light-emitting materials. The chloro and ethoxy substituents on this compound provide handles for polymerization and for tuning the material's properties. Future work could explore the synthesis of polymers containing this specific isocoumarin and investigate their potential applications in organic electronics and photonics.

Table 3: Interdisciplinary Research Opportunities for this compound.
FieldApplicationFuture Research Focus
Chemical BiologyChemical Probes for Enzyme ActivityDesign of selective and cell-permeable probes.
BioimagingFluorescent SensorsDevelopment of probes with improved photophysical properties.
Materials ScienceFunctional PolymersSynthesis of isocoumarin-containing polymers with tailored optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-ethoxy-1H-2-benzopyran-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as Claisen-Schmidt condensation or nucleophilic substitution. For example, highlights the importance of optimizing catalysts (e.g., Lewis acids) and reaction temperatures to enhance yield. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is critical for isolating the compound . Reaction monitoring using TLC or HPLC ensures intermediate stability and completion .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions (e.g., chloro and ethoxy groups). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% recommended for experimental reproducibility) . Infrared (IR) spectroscopy identifies functional groups like the lactone carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. What safety protocols are required for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classification ( ), researchers must use PPE including nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with water for 15 minutes. Store the compound in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. What strategies can mitigate conflicting data regarding the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should replicate experimental conditions (e.g., buffered solutions at pH 4–9, 25–60°C). Use accelerated stability testing with HPLC to track degradation products. For discrepancies, cross-validate results using differential scanning calorimetry (DSC) to assess thermal decomposition thresholds . Document solvent polarity effects, as aprotic solvents (e.g., DMSO) may stabilize the compound better than protic ones .

Q. How can computational chemistry methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution sites, such as the chloro group’s susceptibility to nucleophilic attack. Molecular docking studies ( ) predict interactions with biological targets, guiding derivatization for pharmacological studies. Software like Gaussian or Schrödinger Suite facilitates transition-state analysis for reaction mechanism validation .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Standardize bioassays using cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity). Include positive/negative controls (e.g., doxorubicin for cytotoxicity, DMSO for solvent effects). Replicate dose-response curves across independent labs to address variability. Meta-analyses of existing data (e.g., using PRISMA guidelines) can identify confounding factors like impurity interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.